molecular formula C11H14O5 B11054238 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B11054238
M. Wt: 226.23 g/mol
InChI Key: QBILFNZXJDKOBU-UHFFFAOYSA-N
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Description

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol is an organic compound characterized by the presence of a benzodioxole ring substituted with two methoxy groups and an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Ethanol Side Chain Addition: The ethanol side chain is introduced via a nucleophilic substitution reaction using ethylene oxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanol side chain to an ethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Ethyl derivatives.

    Substitution Products: Compounds with varied functional groups replacing the methoxy groups.

Scientific Research Applications

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

  • 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-ylpropanoic acid
  • 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]

Uniqueness: 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol is unique due to its specific substitution pattern and the presence of an ethanol side chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H14O5/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5,12H,3-4,6H2,1-2H3

InChI Key

QBILFNZXJDKOBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CCO)OC)OCO2

Origin of Product

United States

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